Guanidinoacetic-13C2 Acid

Catalog No.
S904095
CAS No.
634616-40-3
M.F
C3H7N3O2
M. Wt
119.093
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanidinoacetic-13C2 Acid

CAS Number

634616-40-3

Product Name

Guanidinoacetic-13C2 Acid

IUPAC Name

2-(diaminomethylideneamino)acetic acid

Molecular Formula

C3H7N3O2

Molecular Weight

119.093

InChI

InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1+1,2+1

InChI Key

BPMFZUMJYQTVII-ZDOIIHCHSA-N

SMILES

C(C(=O)O)N=C(N)N

Synonyms

N-(Aminoiminomethyl)-glycine-13C2

Marker for Renal Function:

One of the primary research applications of Guanidinoacetic-13C2 Acid (GAA-13C2), the isotopically labeled version of GAA, lies in its potential as a marker for renal function. Studies have shown that elevated levels of GAA in the blood can be associated with impaired kidney function, particularly in chronic kidney disease (CKD) [].

GAA-13C2 can be used in a non-invasive diagnostic test to measure the rate of GAA elimination by the kidneys. This test, known as the GAA clearance test, offers several potential advantages over traditional methods of assessing kidney function, such as creatinine clearance. It is believed to be more sensitive and specific for detecting early stages of kidney dysfunction [].

Research on Creatine Synthesis:

Another area of research explores the role of GAA in creatine synthesis. Creatine is a critical molecule for energy production in muscles and the brain. Studies using GAA-13C2 have helped researchers trace the metabolic pathway involved in creatine synthesis and identify potential targets for therapeutic interventions aimed at improving muscle function and preventing muscle wasting in various conditions [].

Other Potential Applications:

Preliminary research also suggests that GAA-13C2 may have applications in other areas, including:

  • Studying metabolic disorders: GAA-13C2 could potentially be used to investigate metabolic disorders affecting creatine synthesis or guanidinoacetate metabolism.
  • Monitoring treatment efficacy: In clinical trials, GAA-13C2 might be used to monitor the effectiveness of therapies targeting creatine deficiencies or related conditions.

Guanidinoacetic-13C2 Acid is a stable isotopic form of guanidinoacetic acid, an organic compound classified as an alpha amino acid. Its molecular formula is C3H7N3O2C_3H_7N_3O_2 and it has a molecular weight of approximately 103.10 g/mol. This compound is notable for containing two carbon-13 isotopes, which makes it useful in various analytical techniques, particularly in metabolic studies and isotope labeling experiments. Guanidinoacetic acid itself is a naturally occurring amino acid that plays a significant role in the biosynthesis of creatine, a critical molecule for energy metabolism in muscles and the brain .

  • Information on the safety profile of GAA-13C2 might be limited due to its research-oriented use.
  • Unlabeled GAA is generally considered safe for consumption as a nutritional supplement []. However, it's important to note that safety information for research chemicals should always be obtained from the supplier.
. It can be synthesized from glycine and arginine through the action of the enzyme arginine:glycine amidinotransferase. This reaction results in the formation of guanidinoacetic acid and ornithine. Additionally, guanidinoacetic acid can undergo methylation to produce creatine, catalyzed by the enzyme guanidinoacetate N-methyltransferase. The presence of carbon-13 isotopes allows for precise tracking of these metabolic pathways using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Guanidinoacetic-13C2 Acid exhibits significant biological activity, primarily through its role as a precursor to creatine. Creatine is crucial for ATP regeneration in muscle cells, enhancing physical performance and cognitive function. Studies have shown that supplementation with guanidinoacetic acid can increase muscle creatine levels more effectively than creatine monohydrate alone, potentially leading to improved athletic performance and recovery . Furthermore, its isotopic labeling aids in understanding metabolic processes involving creatine and energy metabolism.

The synthesis of guanidinoacetic-13C2 Acid typically involves:

  • Starting Materials: Glycine and arginine.
  • Enzymatic Reaction: Utilizing arginine:glycine amidinotransferase to facilitate the transfer of an amidino group from arginine to glycine.
  • Purification: The product can be purified using high-performance liquid chromatography or crystallization techniques.

Alternative synthetic routes may involve chemical methods that incorporate carbon-13 isotopes into the molecular structure during precursor synthesis .

Guanidinoacetic-13C2 Acid has several applications:

  • Metabolic Research: Used as a tracer in studies examining creatine metabolism and energy production pathways.
  • Clinical Diagnostics: Serves as an internal standard in mass spectrometry for quantifying metabolites related to energy metabolism.
  • Nutritional Supplements: Investigated for its potential benefits in enhancing athletic performance and muscle recovery.

Interaction studies involving guanidinoacetic-13C2 Acid focus on its metabolic pathways and interactions with other biomolecules. Research indicates that it can influence creatine synthesis rates and may interact with various enzymes involved in amino acid metabolism. Additionally, studies have explored its effects on neurotransmitter levels, particularly in relation to cognitive function .

Several compounds share structural similarities with guanidinoacetic-13C2 Acid:

Compound NameMolecular FormulaKey Characteristics
Guanidinoacetic AcidC3H7N3O2Precursor to creatine; involved in energy metabolism
CreatineC4H9N3O2Directly involved in ATP regeneration; widely studied
GlycocyamineC3H8N4O2Intermediate in the synthesis of creatine; less studied
ArginineC6H14N4O2Precursor to nitric oxide; involved in various pathways

Uniqueness: Guanidinoacetic-13C2 Acid's uniqueness lies in its isotopic labeling, which allows for enhanced tracking of metabolic processes compared to its non-labeled counterparts. This feature makes it particularly valuable in research settings focused on metabolic flux analysis and the dynamics of energy metabolism .

XLogP3

-1.6

Dates

Modify: 2023-08-15

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